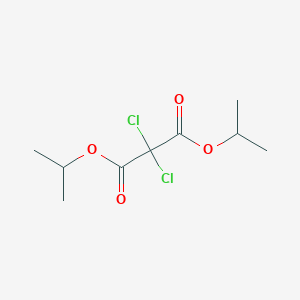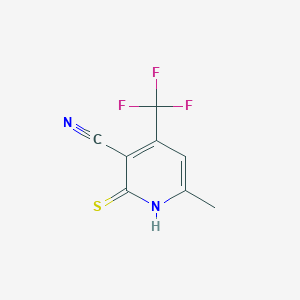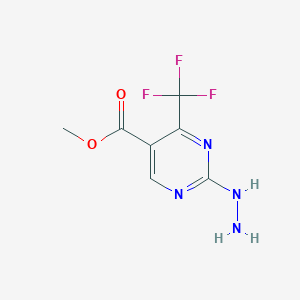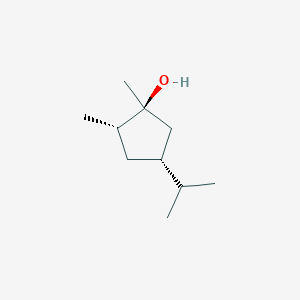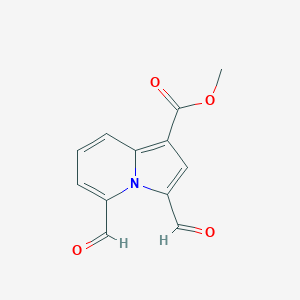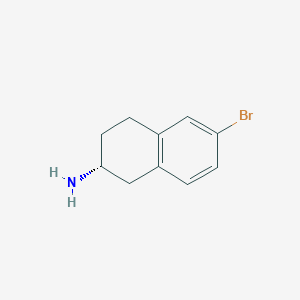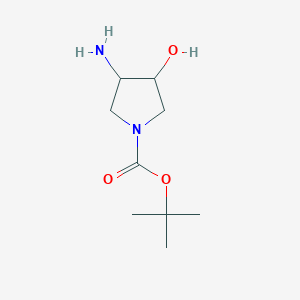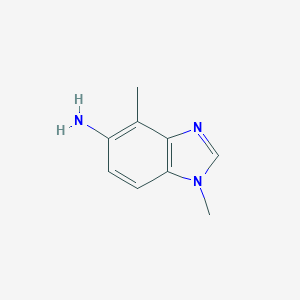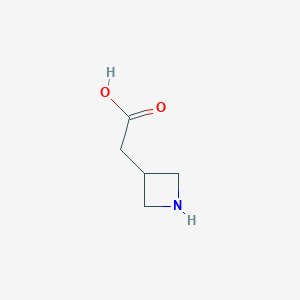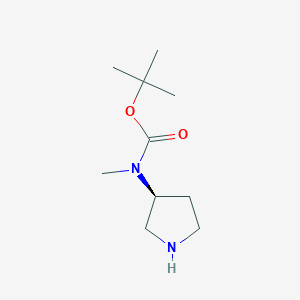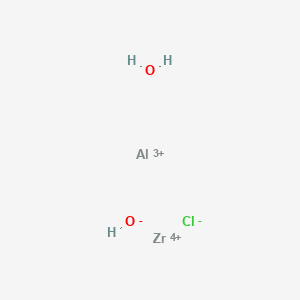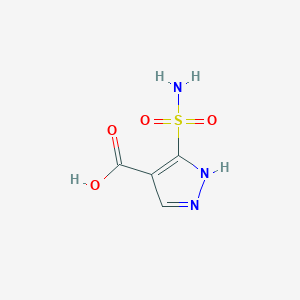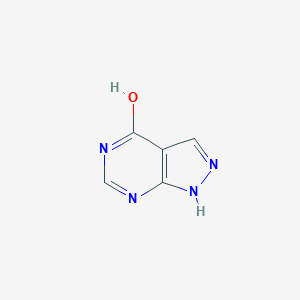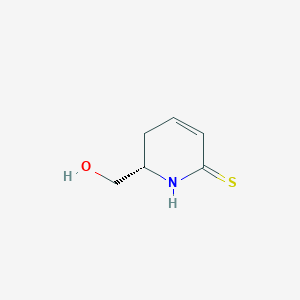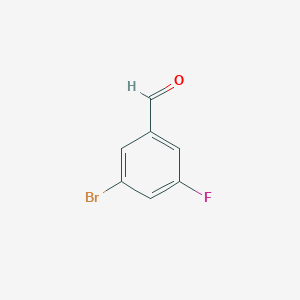
3-溴-5-氟苯甲醛
概述
描述
Synthesis Analysis
The synthesis of halogenated benzaldehydes often involves direct halogenation of benzaldehyde derivatives or via palladium-catalyzed C-H activation methods. For compounds similar to 3-Bromo-5-fluorobenzaldehyde, methodologies such as selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation have been applied, indicating the versatility and efficiency of modern synthetic routes in introducing halogen atoms at specific positions on the aromatic ring (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure and properties of related halogenated benzaldehydes have been thoroughly investigated using X-ray diffraction and vibrational spectroscopy, alongside computational studies employing density functional theory (DFT). These studies reveal detailed insights into the geometric configuration, electronic distribution, and the impact of halogen substitution on molecular stability and reactivity (Tursun et al., 2015).
Chemical Reactions and Properties
The reactivity of 3-Bromo-5-fluorobenzaldehyde is significantly influenced by the presence of the bromo and fluoro substituents, which affect its participation in various chemical reactions. For instance, halogen atoms can act as activating or deactivating groups in electrophilic aromatic substitution reactions, influence the compound's behavior in nucleophilic substitution reactions, and impact its role in the formation of coordination complexes with metals (Kumar & Santhi, 2013).
Physical Properties Analysis
The physical properties of 3-Bromo-5-fluorobenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. The presence of halogen atoms affects its polarity, making it more soluble in organic solvents compared to non-halogenated analogs. Spectroscopic methods, including FT-IR and FT-Raman, alongside DFT calculations, provide comprehensive insights into the vibrational modes and structural features (Hiremath & Sundius, 2009).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-fluorobenzaldehyde, including its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are fundamentally influenced by the electron-withdrawing effects of the bromo and fluoro groups. These groups stabilize the carbonyl group, affecting the compound's reactivity in condensation reactions, its acidity, and its potential as a building block in organic synthesis (Cho et al., 2004).
科学研究应用
合成和表征抗菌化合物:3-溴-5-氟苯甲醛已被用于合成香豆素和色酮,这些化合物表现出抗菌活性 (Jagadhani, Kundalikar, & Karale, 2014)。
氟代苯并噻唑啉和吡唑烷的开发:该化合物在创造氟代1,5-苯并噻唑啉和吡唑烷方面发挥了重要作用,这些化合物具有潜在的药理特性 (Jagadhani, Kundlikar, & Karale, 2015)。
在活性药物物质生产中的作用:它作为活性药物物质的起始物质,在控制杂质方面至关重要,因为可能存在基因毒性 (Shen, Semin, Fang, & Guo, 2016)。
气相色谱应用:该化合物已被气相色谱分析,突显了其在纯度评估方面在分析化学中的相关性 (Shi Jie, 2000)。
甲基4-溴-2-甲氧基苯甲酸酯的合成:它是合成甲基4-溴-2-甲氧基苯甲酸酯的前体,显示了其在有机合成中的重要性 (Chen Bing-he, 2008)。
实验和理论研究:类似化合物如4-氯-3-氟苯甲醛的结构已被用实验和理论方法表征,显示了其在理解分子结构方面的潜力 (Parlak et al., 2014)。
HIV-1整合酶抑制剂的合成:该化合物用于合成HIV-1整合酶抑制剂的中间体,展示了其在抗病毒药物开发中的应用 (Boros et al., 2007)。
安全和危害
3-Bromo-5-fluorobenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
属性
IUPAC Name |
3-bromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQRXHVMJPOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621206 | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluorobenzaldehyde | |
CAS RN |
188813-02-7 | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


